molecular formula C12H9FN2OS B6629428 (E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide

(E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide

Katalognummer: B6629428
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: NPCORXVCCDCWKR-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide, also known as FPTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. FPTP is a small molecule inhibitor that targets protein kinases, which are enzymes that play a crucial role in cell signaling pathways.

Wirkmechanismus

(E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide targets protein kinases by binding to the ATP-binding site of the enzyme. It forms a covalent bond with the cysteine residue in the active site, which leads to the inhibition of kinase activity. This compound has been shown to inhibit several protein kinases such as c-Met, VEGFR2, and PDGFRβ.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. This compound has been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to the drugs. In addition to its anticancer effects, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of (E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide is its specificity towards protein kinases, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties such as high solubility and bioavailability. However, one of the limitations of this compound is its stability, which requires careful handling and storage. This compound is also relatively expensive compared to other kinase inhibitors, which may limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for the research on (E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide. One direction is to explore its potential applications in combination therapy with other anticancer drugs. Another direction is to study its effects on other diseases such as neurodegenerative diseases and inflammatory diseases. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more stable analogs of the compound.

Synthesemethoden

The synthesis method of (E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide involves several steps, including the preparation of 6-fluoropyridin-3-amine and 3-thiophen-2-ylacrylic acid, which are then coupled to form this compound. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is purified using column chromatography and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Wissenschaftliche Forschungsanwendungen

(E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit several protein kinases that are involved in cancer cell proliferation, survival, and metastasis. This compound has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. In addition to cancer therapy, this compound has been studied for its potential applications in other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

Eigenschaften

IUPAC Name

(E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2OS/c13-11-5-3-9(8-14-11)15-12(16)6-4-10-2-1-7-17-10/h1-8H,(H,15,16)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCORXVCCDCWKR-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.